molecular formula C19H23ClFN3O3 B12404068 Enrofloxacin D5 Hydrochloride CAS No. 2733718-29-9

Enrofloxacin D5 Hydrochloride

Cat. No.: B12404068
CAS No.: 2733718-29-9
M. Wt: 400.9 g/mol
InChI Key: PZJWYUDBXNNVLZ-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin D5 Hydrochloride is a deuterated form of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone family. It is primarily used as an analytical standard in various scientific research applications. The compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enrofloxacin D5 Hydrochloride involves the incorporation of deuterium atoms into the enrofloxacin molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Enrofloxacin D5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of enrofloxacin, which can be used for further research and development .

Scientific Research Applications

Enrofloxacin D5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in chromatography and mass spectrometry.

    Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in biological systems.

    Industry: Applied in the quality control of veterinary pharmaceuticals

Mechanism of Action

Enrofloxacin D5 Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enrofloxacin D5 Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry analysis. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques .

Properties

CAS No.

2733718-29-9

Molecular Formula

C19H23ClFN3O3

Molecular Weight

400.9 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2;

InChI Key

PZJWYUDBXNNVLZ-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Origin of Product

United States

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